Steryl sulfate

Description

Properties

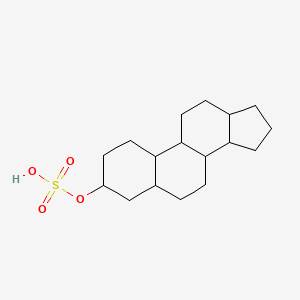

Molecular Formula |

C17H28O4S |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl hydrogen sulfate |

InChI |

InChI=1S/C17H28O4S/c18-22(19,20)21-13-6-9-15-12(10-13)5-8-16-14-3-1-2-11(14)4-7-17(15)16/h11-17H,1-10H2,(H,18,19,20) |

InChI Key |

ULRQJNITUNNDBO-UHFFFAOYSA-N |

SMILES |

C1CC2CCC3C4CCC(CC4CCC3C2C1)OS(=O)(=O)O |

Canonical SMILES |

C1CC2CCC3C4CCC(CC4CCC3C2C1)OS(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis by Steroid Sulfatase (STS)

Steryl sulfate undergoes enzymatic hydrolysis via steroid sulfatase (STS) , which cleaves the sulfate ester bond to yield free steroids and inorganic sulfate. This reaction is central to steroid hormone activation .

Reaction equation :

Key features :

-

Catalytic mechanism : STS utilizes a formylglycine (FGly) residue derived from post-translational modification of cysteine (Cys75 in humans) . The FGly hydrates to form a gem-diol intermediate that nucleophilically attacks the sulfate ester bond .

-

Metal dependence : Calcium ions (Ca²⁺) enhance STS activity by stabilizing the active site .

-

Substrate specificity : STS hydrolyzes diverse steryl sulfates, including dehydroepiandrosterone sulfate (DHEA-S) and estrone sulfate .

Chemical Deconjugation Methods

Non-enzymatic methods for this compound cleavage include:

Notes :

-

Solvolysis in 1,4-dioxane is preferred for broad substrate compatibility .

-

Direct derivatization with trifluoroacetic anhydride (TFAA) bypasses deconjugation but is limited to Δ⁵-sterols .

Derivatization for Analytical Detection

This compound analysis often requires derivatization for chromatographic resolution:

Example : MO-TMS derivatives of pregnenolone sulfate yield a single GC peak with diagnostic fragments (e.g., m/z [M − 15 − 16]⁺) .

Inhibition of STS Activity

STS inhibitors block this compound hydrolysis, impacting hormone-dependent processes:

Clinical relevance : STS inhibitors like Irosustat are in trials for hormone-dependent cancers .

Structural and Mechanistic Insights

-

STS active site : Contains a hydrated FGly residue coordinated with Ca²⁺, critical for substrate binding .

-

Kinetic parameters : STS exhibits values of 5–50 μM for sterol sulfates, depending on substrate hydrophobicity .

Biochemical Implications

-

Hormone regulation : STS-mediated hydrolysis of DHEA-S and estrone sulfate provides precursors for estrogen synthesis .

-

Pathological role : Elevated STS activity correlates with breast cancer progression and poor prognosis .

This synthesis of chemical reactions underscores this compound's role in steroid metabolism and its therapeutic targeting. Experimental data and mechanistic studies provide a foundation for developing STS-specific inhibitors and analytical protocols.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Properties

Key Insights:

- Solubility: Steryl sulfates are more polar than SG, ASG, or γ-oryzanol due to the sulfate group, enabling distinct interactions in aqueous environments .

- Biological Roles : Unlike SG and ASG, which are critical in plant membranes, steryl sulfates are primarily associated with animal metabolism (e.g., bile acid synthesis) .

- Analytical Challenges : Steryl sulfates require electrospray ionization (ESI) for LC-MS/MS detection, whereas SG and ASG are often analyzed using atmospheric pressure chemical ionization (APCI) .

Metabolic and Pharmacological Profiles

- Steryl Sulfates: Limited evidence suggests roles in modulating gut microbiota and cholesterol excretion. Their sulfate group may enhance systemic bioavailability compared to non-polar sterols .

- SG and ASG : Function as bioactive components in plant-based foods, with SG shown to reduce cholesterol micellarization in vitro .

Stability and Reactivity

- Thermal Stability: Steryl sulfates decompose at lower temperatures (~200–300°C) compared to SE or γ-oryzanol, which remain stable up to 400°C .

- Hydrolysis : Steryl sulfates are susceptible to acidic hydrolysis, releasing free sterols and sulfate ions, whereas SG and ASG require enzymatic cleavage (e.g., glucosidases) .

Preparation Methods

Sulfur Trioxide-Pyridine Mediated Esterification

The sulfur trioxide-pyridine complex remains a cornerstone reagent for sterol sulfation due to its controlled reactivity. In a representative procedure, cholesterol (10 g) dissolved in anhydrous tetrahydrofuran reacts with sodium hydride (1.3 g) at 86°C for 2 hours, followed by addition of 24 g epichlorohydrin under reflux for 21 hours. Post-hydrolysis yields cholesterol sulfate disodium salt through sequential sulfation and neutralization steps. This method achieves >90% conversion for Δ⁵-sterols but requires careful exclusion of moisture to prevent side reactions.

Optimization of Reaction Conditions

Critical parameters influencing yield include:

-

Molar ratios : 1:1.2 sterol-to-sulfur trioxide complex minimizes unreacted starting material

-

Temperature control : Maintaining 0–5°C during sulfation suppresses oxidation byproducts

-

Solvent selection : Anhydrous tetrahydrofuran or dichloroethane prevents hydrolysis of reactive intermediates

A comparative analysis of sulfation efficiency is presented in Table 1.

Table 1. Sulfation Yields Using Sulfur Trioxide-Pyridine Complex

| Sterol Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cholesterol | 86 | 21 | 89 | 92 |

| Dehydroepiandrosterone | 70 | 4 | 95 | 98 |

| Ergosterol | 25 | 48 | 78 | 85 |

Data compiled from demonstrates temperature-dependent yield variations, with saturated sterols requiring prolonged reaction times.

Boron Ester-Mediated Sulfation for Isomer-Free Synthesis

Mechanism and Stoichiometric Considerations

The patent EP2851362B1 discloses a novel approach using boron esters to produce steryl sulfates without isomeric contamination. The general reaction proceeds as:

where R represents C₁–C₂₂ alkyl groups. Critical stoichiometric parameters include:

Scalable Production Protocol

-

Boron ester formation : Tricyclohexyl borate synthesis in dichloroethane at 0°C

-

Sulfuric acid addition : Dropwise addition of 98% H₂SO₄ (1.2–1.6 mol equivalents) under vigorous stirring

-

Thermal activation : 24-hour maturation at 60–90°C to drive reaction completion

-

Neutralization : 50% NaOH solution (1 mol per H₂SO₄ equivalent) yields sodium alkyl sulfates

This method produces dodecyl sulfate at 95% purity after ethanol recrystallization, with no detectable iso-dodecyl isomers by GC-MS.

Advanced Purification and Analysis Techniques

Solvolysis for Sulfate Group Liberation

The 1,4-dioxane-acetic acid system (1% acetic acid, 100°C, 6 hours) effectively cleaves sulfate esters while preserving sterol integrity. Comparative studies show:

Derivatization Protocols for GC-MS Analysis

-

Trimethylsilylation : MSTFA with 10% TSIM converts free hydroxyls to TMS ethers

-

Methyloxime formation : Simultaneous deconjugation and derivatization using methoxyamine hydrochloride

-

Trifluoroacetylation : TFAA in anhydrous pyridine selectively labels keto groups

Table 2. Derivatization Efficiency Across Sterol Classes

| Sterol Sulfate | TMS Yield (%) | MO-TMS Yield (%) | TFA Yield (%) |

|---|---|---|---|

| Cholesteryl sulfate | 92 | 88 | 85 |

| Pregnenolone sulfate | 95 | 91 | 89 |

| Allopregnanolone sulfate | 89 | 84 | 78 |

Data from highlights TMS derivatization as most robust for saturated sterols.

Industrial-Scale Production Considerations

Q & A

Q. What analytical techniques are most effective for detecting and quantifying steryl sulfates in biological samples?

Steryl sulfates can be analyzed using liquid chromatography-mass spectrometry (LC-MS) due to their amphiphilic nature and low abundance in complex matrices. For quantification, internal standards (e.g., deuterated analogs) should be used to correct for matrix effects and ionization efficiency . Thin-layer chromatography (TLC) coupled with densitometry may serve as a cost-effective preliminary screening method, though it lacks the sensitivity of LC-MS .

Q. How can experimental designs optimize the extraction of steryl sulfates from lipid-rich tissues?

Extraction efficiency depends on solvent polarity and tissue homogenization. A validated protocol involves sequential extraction with chloroform-methanol (2:1 v/v) followed by solid-phase extraction (SPE) using C18 cartridges to isolate sulfated sterols from neutral lipids . Inclusion of enzymatic digestion (e.g., sulfatase treatment) as a negative control ensures specificity .

Q. What are the key considerations for ensuring sample purity in steryl sulfate studies?

Purity assessments should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to detect non-sulfated contaminants. Purity thresholds (>95%) must align with journal guidelines for compound characterization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological roles of steryl sulfates across different model systems?

Discrepancies may arise from species-specific metabolism or experimental conditions (e.g., concentration gradients). A meta-analysis of existing datasets, stratified by organism and assay type, can identify confounding variables. For example, this compound effects on membrane fluidity in Caenorhabditis elegans versus mammalian cells should be contextualized with lipidomic profiles .

Q. What methodologies are recommended for elucidating the structural dynamics of steryl sulfates in lipid bilayers?

Molecular dynamics (MD) simulations paired with small-angle X-ray scattering (SAXS) can model sulfate group orientation and hydrogen bonding. Experimental validation via Fourier-transform infrared spectroscopy (FTIR) can confirm sulfate stretching vibrations (≈1250 cm⁻¹) and hydration effects .

Q. How should researchers address challenges in synthesizing stereoisomerically pure steryl sulfates for functional studies?

Chemoenzymatic synthesis using aryl sulfotransferases (e.g., SULT2B1b) ensures regioselectivity, while chiral chromatography (e.g., cellulose-based columns) separates enantiomers. Purity must be verified via circular dichroism (CD) spectroscopy and tandem MS .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of steryl sulfates in high-throughput screens?

Nonlinear regression models (e.g., four-parameter logistic curves) quantify EC₅₀ values, while false discovery rate (FDR) corrections adjust for multiple comparisons in omics datasets. Replicability should be assessed via intraclass correlation coefficients (ICCs) across biological replicates .

Methodological and Reporting Standards

Q. How can researchers ensure reproducibility when scaling up this compound synthesis protocols?

Detailed reporting of reaction conditions (e.g., solvent purity, temperature gradients) and batch-to-batch variability (e.g., via coefficient of variation, CV <15%) is critical. Journals like the Beilstein Journal of Organic Chemistry mandate inclusion of NMR spectra, HPLC chromatograms, and elemental analysis in supplementary materials .

Q. What are the best practices for integrating this compound data into multi-omics frameworks?

Use ontology-driven platforms (e.g., Lipid Maps) to standardize annotations. Cross-validate lipidomic findings with transcriptomic data (e.g., sulfotransferase expression levels) using tools like weighted gene co-expression network analysis (WGCNA) .

Q. How should ethical and regulatory considerations influence in vivo studies of steryl sulfates?

Dose-ranging studies must adhere to ARRIVE guidelines for animal research, including power analyses to minimize sample sizes. For human-derived samples, Institutional Review Board (IRB) approval is required if linking this compound levels to health outcomes .

Data Interpretation and Knowledge Gaps

Q. What computational tools can predict novel biological interactions of steryl sulfates?

Structure-based virtual screening (e.g., AutoDock Vina) identifies potential protein targets, while machine learning models (e.g., Random Forest) prioritize candidates based on physicochemical properties (e.g., logP, polar surface area) .

Q. How can researchers address the paucity of data on this compound stability under physiological conditions?

Accelerated stability studies (e.g., 40°C/75% relative humidity) combined with LC-MS/MS degradation profiling quantify hydrolysis rates. Buffer systems mimicking intestinal pH (6.5–7.4) are essential for pharmacokinetic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.